3-O-Acetylerythrodiol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7089-38-5 |
|---|---|
Molecular Formula |
C32H52O3 |
Molecular Weight |
484.8 g/mol |
IUPAC Name |
[(3S,6aR,6bS,8aS,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate |
InChI |
InChI=1S/C32H52O3/c1-21(34)35-26-12-13-29(6)24(28(26,4)5)11-14-31(8)25(29)10-9-22-23-19-27(2,3)15-17-32(23,20-33)18-16-30(22,31)7/h9,23-26,33H,10-20H2,1-8H3/t23-,24?,25+,26-,29-,30+,31+,32+/m0/s1 |
InChI Key |
HXBWNAVRXULPIK-HTQKRWCJSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC=C4[C@@H]5CC(CC[C@@]5(CC[C@]4([C@@]3(CCC2C1(C)C)C)C)CO)(C)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)CO)C)C)C |
Origin of Product |
United States |
Natural Occurrence and Biodiversity Sourcing of 3 O Acetylerythrodiol
3-O-Acetylerythrodiol, a pentacyclic triterpenoid (B12794562), is a naturally occurring compound found in a variety of plant species across different families. Its presence has been identified through phytochemical studies aimed at isolating and characterizing the chemical constituents of these plants. The primary sources of this compound are woody plants, including trees and shrubs, distributed in tropical and subtropical regions.
The Celastraceae family, commonly known as the staff-tree or bittersweet family, is a significant source of this compound. Research has led to the isolation of this compound from several genera within this family, including Maytenus, Schaefferia, Pleurostylia, and Cassine. For instance, studies have confirmed its presence in the stem of Cassine xylocarpa and the root bark of Maytenus cuzcoina.
Beyond the Celastraceae family, this compound has been reported in plants from other families. Notably, it has been identified in Pterocarpus marsupium, a tree species belonging to the Fabaceae family, which is well-known in traditional medicine. The compound has also been found in Gonocaryum calleryanum of the Cardiopteridaceae family and Euptelea polyandra, a member of the Eupteleaceae family.
The following table provides a summary of plant species that have been identified as sources of this compound, along with the plant part from which the compound was isolated.
| Family | Genus | Species | Plant Part |
| Celastraceae | Cassine | xylocarpa | Stem |
| Celastraceae | Maytenus | cuzcoina | Root Bark |
| Celastraceae | Schaefferia | frutescens | Not specified |
| Celastraceae | Pleurostylia | opposita | Not specified |
| Fabaceae | Pterocarpus | marsupium | Not specified |
| Cardiopteridaceae | Gonocaryum | calleryanum | Not specified |
| Eupteleaceae | Euptelea | polyandra | Not specified |
Geographic Distribution and Ecological Context of 3 O Acetylerythrodiol Containing Flora
The flora known to contain 3-O-Acetylerythrodiol exhibit a wide geographic distribution, primarily in tropical, subtropical, and temperate zones. The ecological context of these plants is diverse, ranging from forests and woodlands to coastal hammocks.
Schaefferia frutescens , commonly known as Florida boxwood, is native to the tropical regions of the Americas. wikipedia.org Its range extends from southern Florida in the United States, through the Caribbean and Mexico, to Central and northwestern South America, including Colombia, Venezuela, and Ecuador. wikipedia.org This evergreen shrub or small tree is typically found in coastal hammocks and thickets, as well as dry broadleaf evergreen formations and shrublands. unc.edulevypreserve.orgwildflower.orgregionalconservation.org It thrives at or near sea level in Florida and can be found at altitudes of up to 600 meters in Puerto Rico. wikipedia.org Schaefferia frutescens grows in well-drained, moist limestone soils with a humusy top layer and is moderately tolerant of drought once established. regionalconservation.org
Pleurostylia opposita is a shrub distributed throughout a vast area encompassing India, Indonesia, Malaysia, New Guinea, the Philippines, Sri Lanka, Thailand, Vietnam, Australia, and China. wikipedia.orgosmarks.net Its native range also includes East Mozambique and the Western Indian Ocean islands. kew.org This species is adaptable, growing in a variety of habitats from full-sun exposed slopes to the interior of sholas (tropical montane forests) at altitudes up to 1400 meters. iisc.ac.in It is primarily found in the seasonally dry tropical biome. kew.org
Cassine xylocarpa , also known as marbletree, is found in the West Indies, southern Mexico, and northern South America, specifically Venezuela. regionalconservation.org The broader Cassine genus is widely distributed across the tropics, with a significant presence in Africa. wikipedia.org
Pterocarpus marsupium , the Indian Kino Tree, is a deciduous tree native to the Indian subcontinent, including India, Nepal, and Sri Lanka. synopsisias.comantropocene.it It is commonly found in deciduous and evergreen forests, particularly on dry, rocky slopes and hilly areas at altitudes up to 1,200 meters. synopsisias.comantropocene.itflorajournal.com The tree prefers well-drained soils and thrives in regions with a distinct dry season and an annual rainfall of 750 to 2,000 mm. antropocene.itflorajournal.com It often grows alongside other drought-resistant species. synopsisias.com
Euptelea polyandra is a deciduous tree native to the forests and mountains of central and southern Japan. ncsu.edutreesandshrubsonline.orgwikipedia.org It is typically found in moist, sheltered woods and valleys, often near streams, at altitudes between 100 and 1600 meters. treesandshrubsonline.org This species is adapted to low-light conditions within densely wooded areas. treesandshrubsonline.org
The following table details the geographic distribution and ecological context of these this compound-containing plants.
| Species | Native Geographic Distribution | Ecological Context |
| Schaefferia frutescens | Southern Florida, Caribbean, Mexico, Central and northwestern South America wikipedia.org | Coastal hammocks, thickets, dry broadleaf evergreen formations, shrublands unc.edulevypreserve.orgregionalconservation.org |
| Pleurostylia opposita | India, Southeast Asia, Australia, China, East Mozambique wikipedia.orgosmarks.netkew.org | Seasonally dry tropical biome, exposed slopes, tropical montane forests kew.orgiisc.ac.in |
| Cassine xylocarpa | West Indies, southern Mexico, northern South America regionalconservation.org | Tropical regions |
| Pterocarpus marsupium | India, Nepal, Sri Lanka synopsisias.comantropocene.it | Deciduous and evergreen forests, dry rocky slopes, hilly areas synopsisias.comantropocene.itflorajournal.com |
| Euptelea polyandra | Central and southern Japan ncsu.edutreesandshrubsonline.orgwikipedia.org | Moist mountain forests, sheltered woods, valleys, often near streams treesandshrubsonline.orgtakao599museum.jp |
Biosynthetic Pathways and Metabolic Engineering Perspectives for 3 O Acetylerythrodiol
Elucidation of Precursor Molecules and Triterpenoid (B12794562) Scaffold Formation
The journey to synthesizing the triterpenoid scaffold of 3-O-Acetylerythrodiol begins with fundamental precursor molecules derived from primary metabolism. In plants, two primary pathways are responsible for producing the basic five-carbon building blocks of all terpenoids: the mevalonate (B85504) (MVA) pathway, which operates in the cytoplasm, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. nih.gov The MVA pathway utilizes acetyl-CoA, while the MEP pathway starts with pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.gov
These pathways generate isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), which are the universal C5 precursors for all isoprenoids. nih.gov Through a series of condensation reactions catalyzed by prenyltransferases, two molecules of farnesyl diphosphate (FPP) are joined head-to-head by the enzyme squalene (B77637) synthase to form the C30 hydrocarbon, squalene. nih.gov Squalene is the direct precursor to all triterpenoids. nih.govresearchgate.netbenthamdirect.com
The linear squalene molecule then undergoes a critical cyclization step. First, squalene is oxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase. nih.govresearchgate.netbenthamdirect.com This epoxide is then cyclized by a class of enzymes known as oxidosqualene cyclases (OSCs) to generate the foundational polycyclic triterpenoid skeletons. frontiersin.orgfrontiersin.org The specific OSC involved determines the initial structure of the triterpenoid scaffold, which for erythrodiol (B191199) is the oleanane (B1240867) type.
Key Enzymes in Triterpenoid Scaffold Formation
| Enzyme | Function | Pathway |
|---|---|---|
| HMGS (3-hydroxy-3-methylglutaryl-CoA synthase) | Catalyzes the conversion of acetyl-CoA to HMG-CoA. nih.gov | Mevalonate (MVA) Pathway |
| Squalene Synthase | Condenses two molecules of farnesyl diphosphate to form squalene. nih.gov | General Terpenoid Biosynthesis |
| Squalene Epoxidase | Oxidizes squalene to 2,3-oxidosqualene. nih.gov | Triterpenoid Biosynthesis |
| Oxidosqualene Cyclase (OSC) | Cyclizes 2,3-oxidosqualene to form various triterpenoid skeletons. frontiersin.orgfrontiersin.org | Triterpenoid Biosynthesis |
Enzymatic Acetylation Processes: Specificity at the C3-Position (e.g., Oleanane-Type Triterpenoids)
The final step in the biosynthesis of this compound is the acetylation of the hydroxyl group at the C3 position of the erythrodiol scaffold. This reaction is catalyzed by a specific class of enzymes known as acetyltransferases. nih.govfrontiersin.orgnih.gov These enzymes exhibit a high degree of specificity for both the triterpenoid substrate and the position of acetylation.
Research has identified novel triterpene acetyltransferases that are responsible for the acetylation of pentacyclic triterpenes. nih.govfrontiersin.orgnih.gov For instance, a triterpene acetyltransferase from lettuce, designated as LsTAT1, has been shown to be involved in the biosynthesis of various pentacyclic triterpene acetates. nih.govfrontiersin.orgnih.gov This enzyme utilizes acetyl-CoA as the acyl donor to esterify the C3-hydroxyl group of triterpenes like taraxasterol, ψ-taraxasterol, β-amyrin, and α-amyrin. nih.gov The hydroxyl group at the C-3 position is a common site for acylation in many triterpenes. mdpi.com
The specificity of these acetyltransferases for the C3 position is a key feature of their catalytic activity. This ensures that the acetylation occurs at the correct site on the triterpenoid scaffold, leading to the formation of the specific bioactive compound. These enzymes often belong to the membrane-bound O-acyltransferase (MBOAT) family of proteins. nih.gov
Characteristics of Triterpene Acetyltransferases
| Characteristic | Description | Example |
|---|---|---|
| Enzyme Family | Often belong to the Membrane-Bound O-Acyltransferase (MBOAT) family. nih.gov | LsTAT1 from lettuce. nih.govfrontiersin.orgnih.gov |
| Acyl Donor | Typically utilizes Acetyl-CoA. nih.gov | - |
| Substrate Specificity | High specificity for pentacyclic triterpenoid scaffolds. nih.gov | Taraxasterol, ψ-taraxasterol, β-amyrin, α-amyrin. nih.gov |
| Positional Specificity | Specifically targets the hydroxyl group at the C3-position. mdpi.com | - |
Genetic and Molecular Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated at the genetic and molecular level to ensure its production occurs at the appropriate time and in the correct tissues. The expression of the genes encoding the biosynthetic enzymes is often influenced by various internal and external stimuli.
Plant hormones such as jasmonic acid and salicylic (B10762653) acid are known to be important signaling molecules that can induce the production of triterpenoid saponins, a class of compounds that includes acetylated triterpenes. researchgate.netbenthamdirect.com These signaling pathways can activate "master" regulatory transcription factors that, in turn, control the expression of the entire biosynthetic pathway. researchgate.netbenthamdirect.com
The identification of key regulatory genes is crucial for understanding and manipulating triterpenoid biosynthesis. For example, 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) has been identified as a critical enzyme in the mevalonate pathway, and its expression can be a determining factor in the final yield of triterpenoids. nih.gov In some cases, the expression of triterpenoid biosynthetic genes is tissue-specific, with accumulation of the final products in specific organs like the roots. frontiersin.org Furthermore, the biosynthetic genes can be organized in gene clusters within the plant genome.
Regulatory Factors in Triterpenoid Biosynthesis
| Regulatory Factor | Role/Effect | Reference |
|---|---|---|
| Jasmonic Acid | Signaling molecule that can induce triterpenoid saponin (B1150181) production. researchgate.netbenthamdirect.com | researchgate.netbenthamdirect.com |
| Salicylic Acid | Signaling molecule that can induce triterpenoid saponin production. researchgate.netbenthamdirect.com | researchgate.netbenthamdirect.com |
| Transcription Factors | "Master" regulators that control the expression of biosynthetic genes. researchgate.netbenthamdirect.com | researchgate.netbenthamdirect.com |
| HMGS (3-hydroxy-3-methylglutaryl-CoA synthase) | A key regulatory gene in the mevalonate pathway. nih.gov | nih.gov |
| Tissue-Specific Expression | Biosynthetic genes are often expressed in specific plant tissues or organs. frontiersin.org | frontiersin.org |
Chemical Synthesis and Rational Design of 3 O Acetylerythrodiol and Its Derivatives
Synthetic Methodologies for 3-O-Acetylerythrodiol Core Structure
The synthesis of the this compound core structure is primarily achieved through semi-synthetic methods, starting from more abundant natural triterpenoids. Erythrodiol (B191199) itself is biosynthesized in plants from β-amyrin through oxidative steps at the C-28 position. nih.govresearchgate.net
A common laboratory-scale approach involves the chemical reduction of oleanolic acid or its esters. For instance, erythrodiol can be prepared from oleanolic acid via reduction with lithium aluminum hydride (LiAlH₄). nih.gov This reaction converts the carboxylic acid group at the C-28 position of oleanolic acid into a primary alcohol, yielding the diol structure of erythrodiol.
Once erythrodiol is obtained, the synthesis of this compound is accomplished through selective acetylation. Erythrodiol possesses two hydroxyl groups with different reactivities: a secondary hydroxyl group at the C-3 position and a primary hydroxyl group at the C-28 position. The selective acetylation of the C-3 hydroxyl group can be achieved by leveraging this difference. Methodologies using a catalytic amount of a Lewis acid, such as Erbium triflate (Er(OTf)₃), in combination with an acetylating agent like 1-acetylimidazole, have been shown to provide high regioselectivity for the acetylation of primary and secondary hydroxyl groups, allowing for targeted synthesis under controlled conditions. mdpi.comresearchgate.net
| Starting Material | Reagent(s) | Product | Purpose |
| Oleanolic Acid | Lithium Aluminum Hydride (LiAlH₄) | Erythrodiol | Reduction of C-28 carboxylic acid to a primary alcohol. nih.gov |
| Erythrodiol | 1-Acetylimidazole, Er(OTf)₃ (cat.) | This compound | Selective acetylation of the C-3 secondary hydroxyl group. mdpi.comresearchgate.net |
Semi-Synthetic Derivatization Strategies
Starting from the erythrodiol scaffold, various semi-synthetic strategies are employed to generate a library of derivatives with potentially enhanced or novel biological activities. These strategies include modifying existing functional groups or introducing new ones at different positions on the triterpenoid (B12794562) skeleton.
Analogues with different acetylation patterns can be synthesized by altering the reaction conditions. While selective acetylation yields the 3-O-monoacetylated product, more exhaustive acylation can produce the diacetylated analogue. The synthesis of 3,28-Diacetylerythrodiol is typically achieved by treating erythrodiol with an excess of an acetylating agent under more forcing conditions, such as boiling acetic anhydride. nih.gov This method ensures the acylation of both the less reactive secondary hydroxyl group at C-3 and the more reactive primary hydroxyl group at C-28. nih.gov
The introduction of new functionalities onto the erythrodiol core is a key strategy for modulating its pharmacological profile. Chemical and biological methods are utilized to create these novel structures.
Chemical Modification: A significant area of research involves the introduction of nitrogen and oxygen-containing functional groups into the C-ring of the oleanane (B1240867) skeleton. One reported methodology begins with methyl 3β-acetoxy-12-oxo-oleanoate, a derivative of oleanolic acid. This starting material is converted to a 12E-hydroxyimino (oxime) derivative. Subsequently, a Beckmann rearrangement reaction is used to transform the oxime into a C-lactam, expanding the C-ring to include a nitrogen atom (an azepanone derivative). This lactam can be further reduced to the corresponding C-azepane derivative, successfully incorporating a nitrogen-containing heterocyclic ring into the core structure. nih.govresearchgate.net
Biotransformation: Microbial transformation offers an alternative and powerful tool for generating novel derivatives. Incubation of erythrodiol with whole-cell biocatalysts, such as cultures of Streptomyces griseus and Penicilium griseofulvum, can lead to the introduction of hydroxyl and glycosyl groups at various positions on the triterpenoid backbone. nih.gov This method has been used to produce a range of hydroxylated and glycosylated metabolites of erythrodiol, which would be challenging to synthesize through conventional chemical means. These biotransformations can significantly alter the polarity and bioactivity of the parent compound. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound and its Synthesized Analogues
Structure-activity relationship (SAR) studies are crucial for the rational design of more potent and selective bioactive molecules. For oleanane-type triterpenoids, including derivatives of erythrodiol, specific structural features have been correlated with biological activity.
General SAR studies on oleanane triterpenoids have revealed several key principles for enhancing cytotoxicity against cancer cell lines:
The introduction of hydroxyl groups at positions C-2, C-15, and C-23 can increase activity. rsc.org
Esterification of the C-3 hydroxyl group with specific acyl groups, such as caffeoyl or coumaroyl, can enhance cytotoxicity. rsc.org
The presence of a free aldehyde group at C-24 may also improve cytotoxic effects. rsc.org
More specific studies on erythrodiol derivatives have provided valuable insights:
C-Ring Modification: The introduction of oxygen (12β-hydroxy) and nitrogen (C-azepane) functionalities into the C-ring of erythrodiol resulted in lead compounds with significant activity against Chlamydia trachomatis. nih.govresearchgate.net
Impact of Acetylation: Acetylation of hydroxyl groups can influence biological activity. A molecular docking study suggested that 3,28-diacetylerythrodiol demonstrates a stronger binding affinity to the p53 Y220 protein pocket compared to its unacetylated parent, erythrodiol, indicating that acetylation can enhance interactions with specific biological targets. nih.gov
Modifications at C-3 and C-28: Studies on the closely related oleanolic acid have shown that a free carboxyl group at C-28 is essential for potent inhibition of human carboxylesterase 1 (hCE1). frontiersin.org Furthermore, converting the C-3 hydroxyl group into a 3-O-β-carboxypropionyl ester led to a dramatic increase in both inhibitory activity and selectivity for hCE1 over hCE2. frontiersin.org These findings suggest that modifications at the C-3 position of the oleanane skeleton are critical for modulating bioactivity.
Glycosylation: The glycosylated metabolites of erythrodiol produced via biotransformation exhibited a dramatically increased inhibitory effect on nitric oxide (NO) production in lipopolysaccharide-stimulated macrophage cells, with one derivative showing more potent anti-inflammatory activity than quercetin. nih.gov
| Compound/Modification | Biological Target/Assay | Observed Effect | Reference |
| Erythrodiol C-azepane derivative | Chlamydia trachomatis | Significant inhibitory activity (MIC 3.125 μg/mL). nih.govresearchgate.net | nih.govresearchgate.net |
| 3,28-Diacetylerythrodiol | p53 Y220 Protein (in silico) | Enhanced binding affinity compared to erythrodiol. nih.gov | nih.gov |
| Erythrodiol glycosylated metabolite | NO production in RAW 264.7 cells | Dramatically increased anti-inflammatory activity (IC₅₀ 2.40 μM). nih.gov | nih.gov |
| Oleanolic acid 3-O-β-carboxypropionyl ester | Human Carboxylesterase 1 (hCE1) | Dramatically increased inhibitory potency and selectivity. frontiersin.org | frontiersin.org |
In Vitro Biological Activities and Pharmacological Assessments of 3 O Acetylerythrodiol
Antibacterial Activity Investigations
Efficacy against Carbapenem-Resistant Enterobacteriaceae
Carbapenem-resistant Enterobacteriaceae (CRE) represent a significant threat to public health due to their resistance to a large number of antibiotics. These bacteria have developed various mechanisms to resist carbapenems, including the production of carbapenemases, alterations in penicillin-binding proteins, and the use of efflux pumps.
Currently, there is a lack of specific research data on the in vitro efficacy of 3-O-Acetylerythrodiol against carbapenem-resistant Enterobacteriaceae. While the broader class of compounds known as triterpenoids has been investigated for antibacterial properties, direct studies evaluating this compound's activity against CRE strains are not available in the reviewed scientific literature. Triterpenoids, in general, are recognized for their potential antimicrobial effects, which are attributed to their ability to interact with and disrupt bacterial cell walls due to their lipophilic nature. Further research is needed to determine if this compound shares these properties and exhibits any inhibitory effects on CRE.
Modulation of ESBL-Producing Escherichia coli Isolates
Extended-spectrum β-lactamase (ESBL)-producing Escherichia coli are a major cause of antibiotic resistance, rendering many cephalosporin (B10832234) antibiotics ineffective. These bacteria produce enzymes that hydrolyze the β-lactam ring, a core component of many antibiotics.
Specific investigations into the modulatory or inhibitory effects of this compound on ESBL-producing E. coli isolates have not been reported in the available scientific literature. However, studies on other triterpenoids have demonstrated antibacterial activity against E. coli. For instance, ursolic acid and oleanolic acid, two common triterpenoids, have shown activity against various bacterial strains, including E. coli. The potential for triterpenoids to enhance the efficacy of existing antibiotics or to directly inhibit the growth of resistant strains is an area of ongoing research. Without direct studies, the role of this compound in modulating ESBL-producing E. coli remains speculative.
Inhibitory Effects on Staphylococcus saprophyticus
Staphylococcus saprophyticus is a notable cause of urinary tract infections, particularly in young, sexually active women. While generally susceptible to a range of antibiotics, the emergence of resistance is a growing concern.
There is no specific data available from controlled in vitro studies on the inhibitory effects of this compound against Staphylococcus saprophyticus. Research on the antibacterial properties of the broader triterpenoid (B12794562) class of compounds has indicated activity against other species of Staphylococcus, such as Staphylococcus aureus. For example, some triterpenoids have been shown to have minimum inhibitory concentrations (MICs) against S. aureus in the microgram per milliliter range. The relevance of these findings to S. saprophyticus is yet to be determined, and dedicated studies are required to ascertain any potential inhibitory activity of this compound against this uropathogen.
Antiviral Activity Evaluations
Assessment of Anti-HIV-1 Reverse Transcriptase Activity
The reverse transcriptase (RT) enzyme of the human immunodeficiency virus type 1 (HIV-1) is a critical target for antiretroviral therapy. This enzyme is responsible for converting the viral RNA genome into DNA, a crucial step in the viral replication cycle.
Direct experimental data on the in vitro inhibitory activity of this compound against HIV-1 reverse transcriptase is not currently available in the scientific literature. However, the anti-HIV-1 RT activity of other triterpenoids has been documented. Triterpenoids have been shown to inhibit various stages of the HIV-1 life cycle, including viral entry and maturation. For instance, some triterpenoid derivatives have exhibited inhibitory effects on HIV-1 replication with IC50 values in the micromolar range. The potential for this compound to act as an inhibitor of HIV-1 RT remains an area for future investigation.
Lack of Significant Anti-HIV-1 Integrase Cellular Viability Impact in Specific Assays
In the context of screening for novel anti-HIV-1 agents, the impact of potential inhibitors on host cell viability is a critical parameter. Assays evaluating the activity of compounds against HIV-1 integrase, another essential viral enzyme, often include a concurrent assessment of cellular cytotoxicity.
In a study investigating compounds for anti-HIV-1 integrase activity, this compound was evaluated for its effect on the viability of HeLa cells. The results from this specific assay indicated that this compound did not have a significant impact on the cellular viability of this cell line under the tested conditions.
Table 1: Cellular Viability in the Presence of this compound in an HIV-1 Integrase Assay Context
| Compound | Cell Line | Assay Context | Cellular Viability Impact |
|---|---|---|---|
| This compound | HeLa | Anti-HIV-1 Integrase Screening | Not Significant |
Other Reported In Vitro Pharmacological Profiles (e.g., anti-inflammatory, antioxidant activity)
The therapeutic potential of this compound has been explored through various in vitro assays, revealing notable anti-inflammatory and potential antioxidant activities. These investigations provide a foundational understanding of the compound's pharmacological profile at the cellular level.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound, also known as erythrodiol-3-acetate, have been demonstrated through its ability to modulate the expression of key pro-inflammatory cytokines. In a study investigating its impact on macrophage, skin, and breast cancer cell lines, the compound was assessed for its effect on the gene expression of tumor necrosis factor-alpha (TNFα), interleukin-6 (IL-6), and interleukin-1β (IL-1β) researchgate.netnih.gov.
When these cell lines were treated with this compound at concentrations of 50 and 100 µg/mL, a notable anti-inflammatory response was observed researchgate.netnih.gov. The study also compared its activity with 2,4-di-tert-butylphenol (B135424), which was found to exert a significantly superior anti-inflammatory effect across all three pro-inflammatory genes researchgate.netnih.gov. Nevertheless, the findings confirm that this compound possesses intrinsic anti-inflammatory properties by influencing the genetic expression of crucial inflammatory mediators.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Cell Lines | Pro-inflammatory Cytokines Assessed | Concentrations Tested | Observed Effect |
| Macrophage, skin, and breast cancer cell lines | TNFα, IL-6, IL-1β (gene expression) | 50 µg/mL and 100 µg/mL | Demonstrated anti-inflammatory activity researchgate.netnih.gov |
Antioxidant Activity
While the parent compound, erythrodiol (B191199), has been described as a potent antioxidant capable of reducing reactive oxygen and nitrogen species, specific in vitro antioxidant data for this compound is not extensively detailed in the current scientific literature nih.gov. Studies on erythrodiol have highlighted its capacity to influence antioxidant defense systems in human hepatocarcinoma (HepG2) cells, where it was shown to decrease the concentrations of glutathione (B108866) and NADPH nih.gov. However, this study also noted that erythrodiol did not alter the levels of reactive oxygen species (ROS) nih.gov.
Further research is required to specifically elucidate the in vitro antioxidant capacity of this compound through standardized assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, or the ferric reducing antioxidant power (FRAP) assay. Such studies would provide a clearer understanding of the antioxidant potential of the acetylated form of erythrodiol.
Molecular and Cellular Mechanisms of Action of 3 O Acetylerythrodiol
Identification of Putative Biological Targets and Ligand-Receptor Interactions
While direct ligand-receptor binding studies for 3-O-acetylerythrodiol are not extensively documented in publicly available research, the known anti-inflammatory and anticancer activities of this pentacyclic triterpenoid (B12794562) suggest interactions with key proteins involved in these pathological processes. The structural similarity of this compound to other well-studied triterpenoids, such as oleanolic acid and ursolic acid, allows for the formulation of hypotheses regarding its putative biological targets.
A primary area of investigation for the anti-inflammatory effects of triterpenoids is their interaction with enzymes involved in the inflammatory cascade. It is plausible that this compound targets enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) . These enzymes are critical for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. The inhibition of these enzymes would lead to a reduction in the inflammatory response. For instance, studies on various pentacyclic triterpenes have demonstrated their inhibitory potential against COX-1, COX-2, 5-LOX, and 15-LOX-2. researchgate.netacs.orgnih.govacs.org
Furthermore, the anticancer properties of triterpenoids are often linked to their ability to modulate signaling pathways that control cell growth, proliferation, and apoptosis. Therefore, potential molecular targets for this compound in cancer cells could include proteins within these pathways. Evidence for related compounds suggests that these targets may include components of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . aacrjournals.orgnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and cell survival. Inhibition of NF-κB activation is a key mechanism for the anti-inflammatory and pro-apoptotic effects of many natural products.
In the context of cancer, the pro-apoptotic effects of erythrodiol-3-acetate, another name for this compound, have been linked to the modulation of apoptosis-related genes such as p53 and caspase 7 . This suggests that proteins involved in the apoptosis machinery could be direct or indirect targets of this compound.
While in silico and molecular docking studies specific to this compound are limited, this computational approach is a valuable tool for identifying potential ligand-receptor interactions. Such studies on structurally similar triterpenoids have helped to elucidate their binding modes to various protein targets, providing a framework for predicting the interactions of this compound. Future research employing these methodologies will be crucial in definitively identifying the direct biological targets and understanding the precise ligand-receptor interactions of this compound.
Investigations into Cellular Signaling Pathway Modulation
The biological activities of this compound are underpinned by its ability to modulate key cellular signaling pathways involved in inflammation and cancer. Research has demonstrated its influence on pathways that regulate the expression of pro-inflammatory mediators and genes involved in cell cycle control and apoptosis.
Modulation of Inflammatory Signaling Pathways:
A significant mechanism of action for this compound is the inhibition of the NF-κB signaling pathway . This pathway is a central regulator of inflammation. Studies on related synthetic oleanane (B1240867) triterpenoids have shown their ability to suppress NF-κB activation. aacrjournals.orgnih.gov The activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Experimental evidence has shown that this compound (referred to as 3-Acetylmyricadiol in one study) significantly inhibits the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophages. This inhibition of inflammatory mediators is a direct consequence of the modulation of their upstream signaling pathways.
Another study on erythrodiol-3-acetate demonstrated its ability to affect the gene expression of pro-inflammatory cytokines, including TNFα, IL-6, and IL-1β . This further supports the role of this compound in interfering with the signaling cascades that lead to the production of these key inflammatory molecules.
The mitogen-activated protein kinase (MAPK) signaling pathway is another critical pathway in the inflammatory process, often acting in concert with the NF-κB pathway. nih.govassaygenie.com While direct studies on the effect of this compound on the MAPK pathway are not yet prevalent, the observed downstream effects on inflammatory gene expression suggest that this pathway may also be a target for modulation. The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular stimuli into cellular responses, including the production of inflammatory cytokines. nih.govassaygenie.com
Modulation of Apoptosis and Cell Cycle Signaling Pathways:
In the context of its anticancer activity, this compound has been shown to modulate signaling pathways that lead to apoptosis and cell cycle arrest. A study on erythrodiol-3-acetate revealed its dose-dependent effect on the gene expression of caspase 7 , a key executioner caspase in the apoptotic cascade. Furthermore, the study indicated an influence on the expression of the p53 tumor suppressor gene. The p53 protein plays a critical role in regulating the cell cycle and inducing apoptosis in response to cellular stress, and its activation is a common mechanism for the anticancer effects of many compounds.
The JAK-STAT (Janus kinase/signal transducer and activator of transcription) signaling pathway is another important cascade that regulates cell proliferation, differentiation, and survival, and its dysregulation is often implicated in cancer. nih.govproteopedia.orgnih.govyoutube.comyoutube.com Although direct evidence linking this compound to the JAK-STAT pathway is still emerging, the broad anticancer and anti-inflammatory effects of triterpenoids make this a plausible area for future investigation.
Mechanistic Insights from Comparative Bioactivity Studies with Related Triterpenoids
Understanding the bioactivity of this compound is enhanced by comparing its effects with those of structurally related pentacyclic triterpenoids, such as erythrodiol (B191199), oleanolic acid, and ursolic acid. These comparisons provide valuable insights into the structure-activity relationships and the influence of specific functional groups on the molecular mechanisms of action.
A study that evaluated the inhibitory activities of 29 different natural oleanane and ursane (B1242777) pentacyclic triterpenes against key enzymes in the inflammatory process provides a strong basis for such a comparative analysis. researchgate.netacs.orgnih.govacs.org The enzymes studied were 5-lipoxygenase (5-LOX), 15-lipoxygenase-2 (15-LOX-2), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2). While this compound was not explicitly included in this particular study, the findings for structurally similar compounds offer predictive insights. For instance, the presence and position of hydroxyl and acetyl groups on the triterpene skeleton were found to be critical for the inhibitory potency against these enzymes. nih.govacs.org
One available study directly compared the anti-inflammatory and anticancer activities of erythrodiol-3-acetate with 2,4-di-tert-butylphenol (B135424). Although 2,4-di-tert-butylphenol is not a triterpenoid, the study revealed that it exerted a significantly superior anti-inflammatory effect compared to erythrodiol-3-acetate in terms of inhibiting the gene expression of all three pro-inflammatory cytokines tested (TNFα, IL-6, and IL-1β). In contrast, for anticancer activity, erythrodiol-3-acetate exhibited a dose-dependent effect on caspase 7 gene expression in both tested cell lines (MCF-7 and A431), while 2,4-di-tert-butylphenol was more effective in the A431 cell line. This suggests different mechanisms of action and cellular targets for these two compounds.
Comparing this compound to its non-acetylated precursor, erythrodiol, is also informative. Erythrodiol itself has been shown to possess antiproliferative and apoptotic activity in colon adenocarcinoma cells. nih.gov The addition of the acetyl group at the C-3 position in this compound likely modifies its lipophilicity and, consequently, its cellular uptake and interaction with molecular targets. This modification can lead to differences in potency and selectivity.
Furthermore, comparing the activity of this compound with that of oleanolic acid, another closely related triterpenoid, can provide further mechanistic clues. Oleanolic acid and its derivatives are known to be potent inhibitors of iNOS and COX-2. aacrjournals.orgnih.gov Given the structural similarities, it is highly probable that this compound shares some of these inhibitory activities, although the relative potencies may differ due to the specific substitutions on the triterpene scaffold.
The table below summarizes the comparative bioactivities of this compound and related compounds based on available data.
| Compound | Bioactivity | Key Findings |
| This compound | Anti-inflammatory | Inhibits production of NO, TNF-α, and IL-6. Modulates gene expression of TNFα, IL-6, and IL-1β. |
| Anticancer | Affects gene expression of p53 and caspase 7. | |
| Erythrodiol | Anticancer | Exhibits antiproliferative and apoptotic activity in HT-29 colon adenocarcinoma cells. nih.gov |
| Oleanolic Acid Derivatives | Anti-inflammatory | Potent inhibitors of iNOS and COX-2. aacrjournals.orgnih.gov |
| 2,4-di-tert-butylphenol | Anti-inflammatory | Superior inhibition of pro-inflammatory cytokine gene expression compared to erythrodiol-3-acetate. |
| Anticancer | More effective in A431 cells compared to erythrodiol-3-acetate. |
Advanced Analytical Methodologies for 3 O Acetylerythrodiol Research
Chromatographic Techniques for Isolation, Purification, and Characterization (e.g., HPLC-DAD, GC-MS)
Chromatography is an indispensable tool for the separation of 3-O-Acetylerythrodiol from complex mixtures, its purification to a high degree, and its subsequent characterization. The choice of technique depends on the volatility of the compound and the desired scale of separation.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a cornerstone for the analysis and purification of non-volatile compounds like this compound. In a typical application, a C18 reversed-phase column is employed, which separates compounds based on their hydrophobicity.
A gradient elution method is often utilized to achieve optimal separation. For instance, a mobile phase starting with a higher polarity mixture (e.g., methanol (B129727)/water) and gradually increasing in non-polarity (e.g., increasing the proportion of methanol or another organic solvent like acetonitrile) allows for the effective elution of a wide range of compounds. The Diode-Array Detector (DAD) provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment by comparing the UV spectrum of the analyte to that of a reference standard. For triterpenoids lacking a strong chromophore, detection is often performed at lower wavelengths, typically around 210 nm.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of triterpenoids like this compound, a derivatization step is typically required prior to analysis. Silylation is a common derivatization technique where active hydrogens (such as those in hydroxyl groups) are replaced with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility.
The derivatized sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column (e.g., a non-polar HP-5MS column). As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and fragments them in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of the compound by comparing its fragmentation pattern to spectral libraries or the spectrum of a known standard. For 3-O-acetylated triterpenes, characteristic fragmentation patterns can help in identifying the core structure and the position of the acetyl group.
Spectroscopic Approaches for Structural Elucidation and Confirmation (e.g., NMR, HRMS, IR)
Once isolated, the precise chemical structure of this compound is elucidated and confirmed using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for determining the complete structure of an organic molecule in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed to piece together the molecular framework.
¹H NMR provides information about the number and types of protons in the molecule, as well as their connectivity through spin-spin coupling.
¹³C NMR reveals the number and types of carbon atoms.
2D NMR experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and the determination of the stereochemistry of the molecule.
Below is a representative table of ¹H and ¹³C NMR chemical shifts for the oleanane-type triterpenoid (B12794562) core structure, to which this compound belongs.
| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) |
| 1 | 38.5 | 0.95 (m), 1.65 (m) |
| 2 | 23.7 | 1.58 (m) |
| 3 | 80.9 | 4.50 (dd, J = 11.5, 4.5) |
| 4 | 37.8 | - |
| 5 | 55.6 | 0.78 (dd, J = 11.5, 2.0) |
| ... | ... | ... |
| 28 | 69.8 | 3.25 (d, J=11.0), 3.60 (d, J=11.0) |
| Acetyl-CH₃ | 21.3 | 2.05 (s) |
| Acetyl-C=O | 171.0 | - |
| Note: This is a generalized table; actual chemical shifts can vary slightly depending on the solvent and specific substitution patterns. |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental composition and molecular formula of the compound. Techniques like Electrospray Ionization (ESI) are commonly used for triterpenoids. The high resolution distinguishes between compounds with the same nominal mass but different elemental compositions. Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the parent ion and obtain further structural information.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds. For this compound, characteristic absorption bands would be observed for:
O-H stretching of the hydroxyl group (a broad band around 3400 cm⁻¹)
C-H stretching of the alkyl groups (around 2850-2960 cm⁻¹)
C=O stretching of the acetyl group's ester carbonyl (around 1730 cm⁻¹)
C-O stretching of the ester and alcohol (in the 1240 and 1030 cm⁻¹ region, respectively)
Quantitative Analysis and Standardization Protocols
For the use of this compound or plant extracts containing it in research or commercial applications, robust quantitative analysis and standardization protocols are essential to ensure consistency, quality, and efficacy.
Quantitative Analysis is most commonly performed using HPLC-DAD. A validated method is crucial for obtaining accurate and reliable results. Method validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) or AOAC International and includes the following parameters:
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis, comparison of retention times and UV spectra with a standard. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A correlation coefficient (r²) of ≥ 0.999 for the calibration curve. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. |
| Precision | The closeness of agreement between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. | Relative Standard Deviation (RSD) should be within acceptable limits (e.g., <2%). |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Determined by recovery studies of spiked samples, with recovery typically between 95-105%. |
Standardization Protocols for herbal medicinal products containing this compound involve a set of quality control parameters to ensure their quality and safety. These protocols are guided by pharmacopoeias and organizations like the World Health Organization (WHO). A comprehensive standardization protocol would include:
Macroscopic and Microscopic Examination: To confirm the identity of the plant material.
Physicochemical Tests: Including determination of ash values (total ash, acid-insoluble ash) and extractive values to assess purity.
Chromatographic Fingerprinting: Using techniques like HPLC or HPTLC to establish a characteristic chemical profile of the extract. This helps in confirming the identity and consistency of different batches.
Quantification of Marker Compounds: A validated HPLC-DAD method is used to quantify the content of this compound, which can be designated as an active or analytical marker. A defined range for the content of the marker compound is established in the specification.
Limits for Contaminants: Testing for heavy metals, microbial contamination, and pesticide residues to ensure the safety of the product.
By implementing these advanced analytical methodologies, researchers can confidently isolate, identify, and quantify this compound, laying the groundwork for further investigation into its biological properties and potential applications.
In Vivo Pharmacological Studies Utilizing Animal Models
Selection and Justification of Animal Models for Specific Disease States
The choice of an animal model is a critical step in preclinical research and is dictated by the specific disease state under investigation and the pharmacological activity of the test compound. frontiersin.org Based on the known in vitro activities of erythrodiol (B191199) and related triterpenoids, several animal models are justified for studying the potential therapeutic effects of 3-O-Acetylerythrodiol.
For Anti-inflammatory Activity: Rodent models of inflammation are well-established and widely used to screen for novel anti-inflammatory agents. ijpras.comnih.gov
Carrageenan-Induced Paw Edema in Rats or Mice: This is a classic model of acute inflammation. nih.govmdpi.com Injection of carrageenan into the paw induces a localized inflammatory response characterized by edema, which can be quantified. The ability of a compound to reduce this swelling indicates its potential anti-inflammatory activity. nih.govnih.gov
Acetic Acid-Induced Vascular Permeability in Mice: This model assesses the ability of a compound to inhibit the increase in vascular permeability, a key event in the inflammatory process. nih.gov
Cotton Pellet-Induced Granuloma in Rats: This model is used to study the chronic inflammatory response and the anti-proliferative effects of a compound. nih.gov
For Hepatoprotective Activity: Animal models of liver injury are employed to evaluate the ability of a compound to protect the liver from damage induced by various toxins. researchgate.netcas.czmdpi.com
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity: CCl4 is a well-known hepatotoxin that induces liver damage through the formation of free radicals, leading to lipid peroxidation and hepatocellular necrosis. nih.gov This model is suitable for evaluating the antioxidant and hepatoprotective effects of compounds.
Paracetamol-Induced Liver Injury: High doses of paracetamol cause severe liver damage, making this a relevant model for studying drug-induced hepatotoxicity. nih.gov
Ethanol-Induced Liver Damage: Chronic ethanol (B145695) administration in rodents can mimic alcoholic liver disease in humans, providing a model to test potential therapeutic agents. nih.gov
For Anticancer Activity: Xenograft models in immunodeficient mice are the gold standard for evaluating the in vivo efficacy of potential anticancer compounds. mdpi.comnih.gov
Human Tumor Cell Line Xenografts: Human cancer cell lines, such as HT-29 for colon adenocarcinoma, are implanted into immunodeficient mice (e.g., nude or SCID mice). researchgate.netnih.gov The effect of the compound on tumor growth, size, and weight is then monitored. This model allows for the direct assessment of the compound's antitumor activity against human cancers. mdpi.commdpi.com
The justification for using these models lies in their ability to replicate key aspects of the human disease pathology and their proven utility in the preclinical evaluation of numerous drugs. ijrpc.comnih.gov
Evaluation of Pharmacological Efficacy in Preclinical Disease Models
The evaluation of pharmacological efficacy in preclinical models involves measuring specific endpoints that reflect the therapeutic effect of the compound. While specific in vivo efficacy data for this compound is limited, studies on related triterpenoids provide a framework for how its efficacy could be assessed.
For instance, in a study on lupeol (B1675499) derivatives, another class of pentacyclic triterpenoids, antihyperglycemic and antidyslipidemic activities were evaluated in streptozotocin-induced diabetic rats and dyslipidemic hamsters, respectively. nih.gov The efficacy was determined by measuring blood glucose levels and lipid profiles. nih.gov
The potential efficacy of this compound in various disease models can be extrapolated from the known effects of erythrodiol and similar compounds. researchgate.net
Interactive Data Table: Potential Endpoints for Evaluating Pharmacological Efficacy of this compound in Preclinical Models
| Disease Model | Animal Model | Primary Efficacy Endpoints | Secondary Efficacy Endpoints |
| Inflammation | Carrageenan-Induced Paw Edema (Rat) | Reduction in paw volume/thickness | Histopathological analysis of paw tissue for inflammatory cell infiltration |
| Hepatotoxicity | CCl4-Induced Liver Injury (Rat) | Reduction in serum levels of ALT, AST, ALP | Histopathological examination of liver tissue for necrosis and steatosis; Measurement of antioxidant enzyme levels (e.g., SOD, CAT) |
| Cancer | HT-29 Colon Cancer Xenograft (Mouse) | Inhibition of tumor growth (volume and weight) | Induction of apoptosis in tumor cells (e.g., TUNEL assay); Reduction in metastasis |
Note: This table is illustrative and based on standard preclinical models for the indicated activities. Specific outcomes for this compound would require experimental validation.
Methodological Considerations and Advancements in In Vivo Experimental Design
The design of in vivo experiments is critical for obtaining reliable and reproducible data. Several methodological considerations are paramount in the preclinical evaluation of compounds like this compound.
Group Size and Statistical Power: The number of animals per group should be sufficient to detect a statistically significant effect if one exists. Power analysis is often used to determine the appropriate sample size.
Randomization and Blinding: To minimize bias, animals should be randomly assigned to treatment and control groups. Furthermore, the individuals conducting the experiments and analyzing the data should be blinded to the treatment allocation.
Route of Administration and Formulation: The choice of administration route (e.g., oral, intraperitoneal) and the formulation of the compound can significantly impact its bioavailability and efficacy.
Dose-Response Studies: To determine the optimal therapeutic dose and to identify potential toxicity, multiple doses of the compound should be tested.
Recent advancements in in vivo experimental design aim to improve the translatability of preclinical findings to clinical settings. These include the use of more physiologically relevant animal models, such as genetically engineered mouse models (GEMMs) that more accurately mimic human diseases, and patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice. nih.gov Additionally, advanced imaging techniques, such as bioluminescence and fluorescence imaging, allow for non-invasive, real-time monitoring of disease progression and treatment response in living animals.
Ethical Principles (Replacement, Reduction, Refinement) and Their Impact on In Vivo Research Practices
The use of animals in research is governed by strict ethical principles, commonly referred to as the 3Rs: Replacement, Reduction, and Refinement. trials360.combiobostonconsulting.com These principles have a profound impact on the design and conduct of in vivo studies.
Replacement: This principle encourages the use of non-animal methods whenever possible. trials360.com For the study of this compound, in vitro models, such as 3D cell cultures and organoids, can be used for initial screening of anticancer activity, potentially replacing some animal experiments. nih.gov
Reduction: This principle aims to minimize the number of animals used in experiments while still obtaining scientifically valid results. trials360.com This can be achieved through careful experimental design, appropriate statistical analysis, and sharing of data to avoid unnecessary duplication of studies.
Refinement: This principle focuses on minimizing the pain, suffering, and distress experienced by research animals. trials360.com This includes using less invasive procedures, providing appropriate anesthesia and analgesia, and ensuring proper housing and care.
The implementation of the 3Rs is not only an ethical imperative but also a legal requirement in many jurisdictions. srce.hrnih.goviapchem.org Adherence to these principles improves the quality of scientific research by ensuring animal welfare and promoting the development of more humane and predictive experimental models. trials360.com
Translational Potential and Future Research Trajectories for 3 O Acetylerythrodiol
Elucidation of Non-Clinical Therapeutic Opportunities and Lead Compound Development
Triterpenoids, the class of natural compounds to which 3-O-Acetylerythrodiol belongs, are recognized for their broad spectrum of pharmacological activities. These include anti-inflammatory, anticancer, antiviral, and hepatoprotective effects. This inherent bioactivity positions triterpenoids as a valuable source of lead compounds in drug discovery. A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure serves as a starting point for chemical modifications to improve potency, selectivity, or pharmacokinetic parameters.
The development of this compound as a lead compound would involve several key strategies:
Structural Modification: The basic triterpenoid (B12794562) scaffold of this compound can be chemically modified to enhance its therapeutic properties. This could involve the addition or alteration of functional groups to improve target binding and efficacy.
Pharmacokinetic Optimization: A significant hurdle in the development of natural products as drugs is often their poor pharmacokinetic profiles. Research would focus on modifying the structure of this compound to improve its absorption, distribution, metabolism, and excretion (ADME) properties.
Target Identification and Validation: Identifying the specific molecular targets of this compound is crucial for understanding its mechanism of action and for rational drug design.
The therapeutic potential of triterpenoids is well-documented, providing a strong rationale for investigating this compound in various disease contexts.
Table 1: Reported Therapeutic Activities of Select Triterpenoids
| Triterpenoid | Therapeutic Activity | Reference |
| Betulinic Acid | Anticancer, Anti-HIV | nih.gov |
| Ursolic Acid | Anti-inflammatory, Anticancer | nih.gov |
| Oleanolic Acid | Hepatoprotective, Antidiabetic | nih.gov |
| Celastrol | Anti-inflammatory, Neuroprotective | nih.gov |
Synergistic Effects and Combination Approaches with Existing Pharmacological Agents
A promising strategy in modern pharmacology is the use of combination therapies to enhance therapeutic efficacy and overcome drug resistance. Triterpenoids have demonstrated synergistic effects when combined with existing drugs, particularly in the context of cancer treatment. For instance, some triterpenoids have been shown to sensitize cancer cells to conventional chemotherapeutic agents.
Future research into this compound should explore its potential for synergistic interactions with a range of pharmacological agents. This could involve:
Combination with Chemotherapeutics: Investigating whether this compound can enhance the cytotoxicity of established anticancer drugs, potentially allowing for lower, less toxic doses of these agents.
Combination with Anti-inflammatory Drugs: Exploring the potential for synergistic or additive effects when combined with non-steroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory agents.
The evaluation of these combinations would typically involve in vitro cell-based assays to determine the nature of the interaction (synergistic, additive, or antagonistic) using methodologies such as the Chou-Talalay method. nih.gov
Table 2: Examples of Synergistic Combinations of Triterpenoids with Other Agents
| Triterpenoid | Combination Agent | Observed Effect | Disease Context |
| Betulinic Acid | Doxorubicin | Enhanced cytotoxicity | Cancer |
| Ursolic Acid | Cisplatin | Increased apoptosis | Cancer |
| Oleanolic Acid | Metformin | Improved glycemic control | Diabetes |
Advanced In Silico Modeling and Computational Chemistry for Predictive Research
In silico modeling and computational chemistry are powerful tools in modern drug discovery, enabling the prediction of a compound's biological activity and pharmacokinetic properties. These approaches can significantly accelerate the research and development process for this compound.
Key computational techniques that can be applied include:
Molecular Docking: This method predicts the preferred orientation of this compound when bound to a specific molecular target, helping to elucidate its mechanism of action.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity of derivatives of this compound based on their chemical structure.
ADMET Prediction: Computational tools can forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound and its analogs, guiding the design of compounds with better drug-like properties. nih.gov
These in silico approaches can help to prioritize the synthesis of new derivatives and guide the design of more effective and safer therapeutic agents based on the this compound scaffold.
Exploration of Novel Biological Targets and Phenotypic Screening Approaches
While some biological targets of triterpenoids are known, there is still much to be discovered. Phenotypic screening offers a powerful, unbiased approach to identify novel therapeutic activities and biological targets of this compound. technologynetworks.com
Phenotypic screening involves testing a compound in cell-based or whole-organism models to identify desirable changes in the phenotype, without prior knowledge of the molecular target. technologynetworks.comsciltp.com This approach is particularly valuable for identifying first-in-class drugs with novel mechanisms of action. technologynetworks.com
Future research on this compound could employ:
High-Content Screening: This technology uses automated microscopy and image analysis to simultaneously measure multiple phenotypic parameters in cells treated with the compound, providing a detailed picture of its biological effects.
Target Deconvolution: Once a desirable phenotype is identified, various techniques, such as affinity chromatography and proteomics, can be used to identify the specific molecular target(s) responsible for the observed effect.
By employing these advanced screening methodologies, researchers can uncover new therapeutic applications for this compound and gain a deeper understanding of its mechanism of action, paving the way for the development of innovative new medicines.
Q & A
Basic Research Questions
Q. What methods are recommended for the structural elucidation of 3-O-Acetylerythrodiol?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (e.g., H-NMR and C-NMR) and mass spectrometry (MS) to confirm the compound’s structure. Key spectral markers include the acetyl proton signal at δ 1.97 ppm (H-NMR) and the molecular ion peak at m/z 485.36 [M+H]⁺ in APCI-MS . Cross-reference spectral data with established databases or prior studies to validate assignments.
Q. How can researchers design an extraction protocol for this compound from natural sources?
- Methodology : Optimize solvent systems (e.g., ethanol, methanol) for solubility, followed by chromatographic purification (column chromatography or HPLC). Validate purity using thin-layer chromatography (TLC) and quantify yield via gravimetric analysis. Ensure reproducibility by documenting solvent ratios, temperature, and extraction duration .
Q. What analytical techniques are critical for assessing the purity of this compound?
- Methodology : Combine high-performance liquid chromatography (HPLC) with UV detection and mass spectrometry. Compare retention times and spectral profiles against reference standards. Quantify impurities using area normalization or external calibration curves .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data during the characterization of this compound?
- Methodology : Perform heteronuclear correlation experiments (e.g., HSQC, HMBC) to resolve overlapping signals in NMR spectra. For conflicting MS results, validate using alternative ionization methods (e.g., ESI-MS vs. APCI-MS). Cross-validate findings with X-ray crystallography if single crystals are obtainable .
Q. What strategies are effective for investigating the anti-arthritic mechanisms of this compound?
- Methodology : Employ in vitro assays (e.g., cytokine inhibition in macrophage models) and in vivo studies (e.g., collagen-induced arthritis in mice). Use transcriptomic or proteomic profiling to identify target pathways. Compare dose-response relationships and specificity against known inhibitors .
Q. How should researchers address contradictions in bioactivity data across different studies?
- Methodology : Conduct meta-analyses to identify variables such as assay conditions, cell lines, or compound purity. Replicate experiments under standardized protocols (e.g., OECD guidelines). Use statistical tools (e.g., ANOVA) to assess reproducibility and contextualize outliers .
Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound?
- Methodology : Apply the P-E/I-C-O framework:
- Population : Specific biological systems or cell lines.
- Exposure/Intervention : Dose ranges or combinatorial therapies.
- Comparison : Positive/negative controls (e.g., dexamethasone for anti-inflammatory studies).
- Outcome : Quantifiable endpoints (e.g., IC₅₀ values, gene expression levels) .
Methodological Considerations
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Guidelines : Document reaction parameters (temperature, solvent, catalyst), and characterize intermediates at each step. Use H-NMR to monitor reaction progress. Publish detailed supplementary materials, including raw spectral data and chromatograms .
Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
